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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with protein

sequence alignments, with a specific focus on interpreting scores from PAM (Point Accepted

Mutation) matrices.

Frequently Asked Questions (FAQs)
Q1: What is a PAM matrix and what do the scores represent?

A1: A PAM matrix is a substitution matrix used in bioinformatics to score the alignment of

protein sequences.[1] The scores are derived from the observed mutation frequencies in

closely related proteins.[1] Each score in the matrix represents the likelihood of one amino acid

changing into another over a specific evolutionary distance. These scores are log-odds ratios,

calculated as the logarithm of the ratio of the observed mutation frequency to the expected

frequency of that change occurring by chance.

Q2: What is the significance of a positive score in a PAM matrix alignment?

A2: A positive score for an aligned pair of amino acids indicates that the substitution is

observed more frequently in evolutionarily related proteins than would be expected by chance.

This suggests that the substitution is evolutionarily accepted, meaning it likely does not

significantly disrupt the protein's structure or function. A higher positive score signifies a more

conservative and frequently observed substitution.
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Q3: What does a score of zero in a PAM matrix alignment imply?

A3: A score of zero suggests that the observed frequency of the amino acid substitution is

equal to the frequency expected by random chance. This indicates a neutral substitution with

no strong evidence for or against the alignment at that position being due to homology.

Q4: How does the number in a PAM matrix (e.g., PAM120 vs. PAM250) affect the alignment

scores?

A4: The number associated with a PAM matrix represents the evolutionary distance, with one

PAM unit corresponding to an average of one accepted point mutation per 100 amino acids.[1]

Low PAM numbers (e.g., PAM30, PAM70): These matrices are designed for aligning closely

related sequences. They have higher positive scores for matches and more negative scores

for mismatches.

High PAM numbers (e.g., PAM250): These are used for aligning distantly related sequences.

[2] They have lower positive scores for matches and less severe penalties for mismatches,

reflecting the greater number of mutations expected over a longer evolutionary time.

Troubleshooting Guides
Problem 1: My alignment of two protein sequences resulted in a negative total score. What

does this mean?

Cause: A negative total alignment score suggests that the similarity between the two

sequences is less than what would be expected by random chance. In most cases, this

indicates that the two proteins are likely not evolutionarily related (homologous).

Troubleshooting Steps:

Verify the Input Sequences: Ensure that the correct protein sequences were used for the

alignment. Simple errors in copying or formatting the sequences can lead to incorrect results.

Re-evaluate the Expected Relationship: Consider the biological context. Is there strong

evidence to suggest these proteins should be homologous? If the evidence is weak, the

negative score may be a correct assessment of their relationship.
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Choose a Different Scoring Matrix: The choice of PAM matrix can significantly influence the

alignment score. If you are comparing distantly related proteins and used a low PAM matrix

(e.g., PAM30), you may get a negative score. Try re-aligning with a higher PAM matrix (e.g.,

PAM250) which is more suitable for divergent sequences.[2] Conversely, for closely related

sequences, a low PAM matrix is more appropriate.

Consider a Different Matrix Family: PAM matrices have known limitations, such as being

based on a relatively small dataset of closely related proteins from the 1970s.[3] For many

applications, especially with distantly related sequences, BLOSUM (Blocks Substitution

Matrix) matrices may provide better results. BLOSUM matrices were derived from a larger

and more diverse set of protein alignments.

Problem 2: The alignment of two proteins I believe to be homologous has a borderline negative

or very low positive score. How should I interpret this?

Cause: A borderline score can occur for several reasons. The proteins may be very distantly

related, sharing only a small, conserved domain. Alternatively, the alignment parameters

(scoring matrix and gap penalties) may not be optimal for this specific comparison.

Troubleshooting Steps:

Perform a Local Alignment: If you suspect that the homology is restricted to a specific

domain, a local alignment (e.g., using the Smith-Waterman algorithm) may be more

appropriate than a global alignment (Needleman-Wunsch algorithm). Local alignment tools

like BLAST can identify regions of similarity within otherwise divergent sequences.

Adjust Gap Penalties: The penalties for introducing and extending gaps in the alignment can

significantly impact the score. If you expect insertions or deletions, experimenting with

different gap penalties might improve the alignment and the score.

Analyze the Alignment Manually: Examine the alignment for conserved regions or motifs that

are known to be functionally important. Even with a low overall score, the presence of

conserved functional sites can be strong evidence of homology.

Incorporate Structural Information: If the 3D structures of the proteins are known, comparing

them can provide definitive evidence of a relationship, even with low sequence similarity.
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Data Presentation
The following table summarizes the general relationship between PAM matrix choice,

evolutionary distance, and expected sequence identity.

PAM Matrix
Evolutionary
Distance

Expected %
Identity

Recommended Use
Case

PAM30 Short ~70%
Aligning very closely

related proteins.

PAM70 Moderate ~50%
Aligning proteins with

moderate similarity.

PAM120 Moderately Long ~40%

Aligning more

distantly related

proteins.

PAM250 Long ~20%

Aligning highly

divergent protein

sequences.[2]

Experimental Protocols
Protocol: Phylogenetic Analysis of a Protein Family using PAM Matrices

This protocol outlines the steps for constructing a phylogenetic tree for a family of related

proteins, using PAM matrices for sequence alignment.

1. Sequence Retrieval:

Obtain the amino acid sequences of the protein family members of interest in FASTA format
from a protein database such as UniProt or NCBI.

2. Multiple Sequence Alignment (MSA):

Use a multiple sequence alignment tool like Clustal Omega or MUSCLE.
In the alignment settings, select a PAM matrix appropriate for the expected divergence of the
protein family. For a family with diverse members, a PAM250 matrix is often a suitable
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starting point.
Set appropriate gap opening and extension penalties. Default values are often sufficient, but
may need adjustment based on the specific protein family.
Execute the alignment.

3. Alignment Curation:

Visually inspect the alignment to identify and remove poorly aligned regions or sequences
that may be fragments.
Tools like Gblocks or TrimAl can be used to automatically remove ambiguously aligned
positions.

4. Phylogenetic Tree Construction:

Use a phylogenetics software package such as PHYLIP, MEGA, or RAxML.
Select a tree-building method (e.g., Maximum Likelihood, Neighbor-Joining).
Specify the use of the same PAM matrix model that was used for the alignment as the
substitution model for the tree inference.
Run the phylogenetic analysis to generate the tree.

5. Tree Visualization and Interpretation:

Visualize the resulting phylogenetic tree using a tool like FigTree or iTOL.
Analyze the branching patterns to infer the evolutionary relationships between the proteins.

Mandatory Visualization
Below is a diagram of a simplified Epidermal Growth Factor Receptor (EGFR) signaling

pathway, a member of the receptor tyrosine kinase family. Sequence alignment using PAM

matrices is often employed to study the evolutionary relationships and functional divergence of

the various proteins within this and other signaling pathways.
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Click to download full resolution via product page

Caption: Simplified EGFR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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